RIP1 kinase inhibitor 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

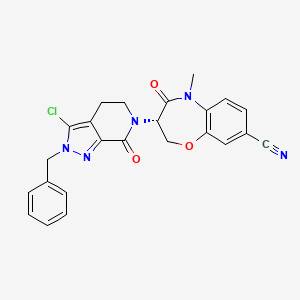

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-(2-benzyl-3-chloro-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl)-5-methyl-4-oxo-2,3-dihydro-1,5-benzoxazepine-8-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClN5O3/c1-28-18-8-7-16(12-26)11-20(18)33-14-19(23(28)31)29-10-9-17-21(24(29)32)27-30(22(17)25)13-15-5-3-2-4-6-15/h2-8,11,19H,9-10,13-14H2,1H3/t19-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWKONLKXWPCOJF-IBGZPJMESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C#N)OCC(C1=O)N3CCC4=C(N(N=C4C3=O)CC5=CC=CC=C5)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=C(C=C(C=C2)C#N)OC[C@@H](C1=O)N3CCC4=C(N(N=C4C3=O)CC5=CC=CC=C5)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of RIPK1 Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) has emerged as a critical regulator of inflammation and cell death, positioning it as a key therapeutic target for a range of inflammatory, neurodegenerative, and oncogenic diseases.[1][2] This guide provides a detailed examination of the molecular mechanisms governing RIPK1's function and the mode of action by which its inhibitors modulate cellular fate.

The Dichotomous Role of RIPK1 in Cellular Signaling

RIPK1 is a multifaceted protein that functions as both a scaffold for pro-survival signals and an active kinase that drives cell death.[3] Its structure comprises an N-terminal kinase domain, an intermediate domain containing a RIP homotypic interaction motif (RHIM), and a C-terminal death domain (DD).[4][5][6] This architecture allows RIPK1 to participate in distinct signaling complexes that determine whether a cell survives or undergoes apoptosis or necroptosis.

-

Scaffolding Function (Pro-Survival): In response to stimuli like Tumor Necrosis Factor (TNF), RIPK1 is recruited to the TNFR1 signaling complex, known as Complex I.[4][7] Here, RIPK1 acts as a scaffold, undergoing ubiquitination by cellular inhibitors of apoptosis (cIAPs) and the linear ubiquitin chain assembly complex (LUBAC).[8][9] These ubiquitin chains serve as a platform to recruit and activate downstream kinases like TAK1 and the IκB kinase (IKK) complex, leading to the activation of NF-κB and MAPK pathways.[4][10] These pathways transcribe pro-survival and anti-apoptotic genes, promoting cellular homeostasis.[4][10] The kinase activity of RIPK1 is largely dispensable for this pro-survival role.[1]

-

Kinase Function (Pro-Death): Under conditions where pro-survival signaling is compromised (e.g., inhibition of cIAPs or caspases), RIPK1 transitions to form cytosolic death-inducing complexes.[10][11]

-

RIPK1-Dependent Apoptosis: When cIAPs are depleted, RIPK1 can form a complex with FADD and Caspase-8 (Complex IIa), triggering Caspase-8 activation and leading to apoptosis.[4][12]

-

Necroptosis: If Caspase-8 is inhibited, RIPK1's kinase activity becomes paramount.[13] RIPK1 undergoes autophosphorylation and recruits RIPK3 via their RHIM domains to form a complex called the necrosome (Complex IIb).[9][13] Activated RIPK1 phosphorylates RIPK3, which in turn phosphorylates the pseudokinase Mixed Lineage Kinase Domain-Like (MLKL).[7][14] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, causing membrane rupture and a pro-inflammatory form of cell death known as necroptosis.[1][3]

-

Mechanism of Action of RIPK1 Kinase Inhibitors

RIPK1 kinase inhibitors are small molecules designed to block the catalytic activity of the RIPK1 kinase domain, thereby preventing the initiation of necroptosis and RIPK1-dependent apoptosis.[2][15] These inhibitors are broadly classified based on their binding mode to the kinase domain.

-

Type I and Type II Inhibitors (ATP-Competitive): These inhibitors bind to the ATP-binding pocket of the kinase domain in its active ("DFG-in") or inactive ("DFG-out") conformation, respectively, competing directly with ATP.[13][16]

-

Type III Inhibitors (Allosteric): These inhibitors bind to an allosteric pocket near the ATP-binding site, locking the kinase in an inactive conformation.[13][15][17] This binding mode often confers greater selectivity compared to ATP-competitive inhibitors.[17] Necrostatin-1 (Nec-1), the first-in-class RIPK1 inhibitor, and many clinical candidates are Type III inhibitors.[13][17]

By inhibiting the autophosphorylation of RIPK1, these compounds prevent the recruitment and activation of RIPK3, effectively halting the formation of the necrosome and subsequent MLKL-mediated cell lysis.[13][14]

Quantitative Data on RIPK1 Kinase Inhibitors

The potency and efficacy of various RIPK1 inhibitors have been characterized using biochemical and cellular assays. The tables below summarize key quantitative data for several notable compounds.

Table 1: In Vitro Biochemical Potency of RIPK1 Inhibitors

| Compound | Type | Target Species | Potency Metric | Value | Reference(s) |

|---|---|---|---|---|---|

| RIP1 kinase inhibitor 1 | N/A | Human | pKi | 9.04 | [18] |

| RIPA-56 | Type III | Human | IC50 | 13 nM | [13] |

| PK68 | Type II | Human | IC50 | 90 nM | [13] |

| GSK3145095 (Compound 6) | Type III | Human | IC50 | 6.3 nM | [17][19] |

| GSK2982772 | N/A | Human | IC50 | 16 nM | [19] |

| GNE684 | N/A | Human | Ki | 21 nM | [19] |

| GNE684 | N/A | Mouse | Ki | 189 nM | [19] |

| Compound 24 | N/A | Human | IC50 | 2.01 µM | [20] |

| Compound 41 | N/A | Human | IC50 | 2.95 µM | [20] |

| Necrostatin-1 (Nec-1) | Type III | Human | IC50 | 182 nM |[19] |

Table 2: Cellular Activity of RIPK1 Inhibitors

| Compound | Cell Line | Assay Type | Potency Metric | Value | Reference(s) |

|---|---|---|---|---|---|

| This compound | HT-29 (Human) | Necroptosis | IC50 | 2 nM | [18] |

| This compound | HT-29 (Human) | pMLKL Inhibition | IC50 | 1.3 nM | [18] |

| This compound | L-929 (Mouse) | Necroptosis | IC50 | 15 nM | [18] |

| RIPA-56 | L-929 (Mouse) | Necroptosis | EC50 | 27 nM | [13] |

| PK6 | L-929 (Mouse) | Necroptosis | EC50 | 0.76 µM | [13] |

| Necrostatin-1 (Nec-1) | Jurkat (Human) | Necroptosis | EC50 | 494 nM | [13] |

| Compound 24 | HT-29 (Human) | Necroptosis | EC50 | 6.77 µM | [20] |

| Compound 41 | HT-29 (Human) | Necroptosis | EC50 | 68.70 µM | [20] |

| GSK3145095 (Compound 6) | Human Whole Blood | MIP-1β Inhibition | IC50 | 5 nM | [17] |

| UAMC-3861 | MEFs (Mouse) | Necroptosis (TNF+zVAD) | IC50 | 7.9 nM | [21] |

| UAMC-3861 | HT-29 (Human) | Necroptosis (TNF+zVAD+SMAC) | IC50 | 4.0 nM |[21] |

Visualizing RIPK1 Signaling and Inhibition

The following diagrams illustrate the core signaling pathways and the mechanism of inhibitor action.

Figure 1: RIPK1 signaling pathways downstream of TNFR1.

Figure 2: Binding mechanisms of Type II and Type III RIPK1 inhibitors.

Key Experimental Protocols

Evaluating the efficacy and mechanism of novel RIPK1 inhibitors requires a standardized set of assays. Below are methodologies for key experiments.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)

This assay directly measures the ability of a compound to inhibit RIPK1's enzymatic activity by quantifying ATP consumption.

Protocol:

-

Reagent Preparation: Prepare assay buffer (e.g., 8 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM Magnesium acetate).[22] Dilute recombinant human RIPK1 protein and a suitable substrate (e.g., myelin basic protein) in the assay buffer.[22]

-

Compound Plating: Serially dilute test compounds in DMSO and dispense a small volume (e.g., 50 nL) into a 384-well assay plate.[20]

-

Kinase Reaction: Add the RIPK1 enzyme/substrate mix to the wells containing the compounds. Initiate the kinase reaction by adding a solution containing [γ-³³P-ATP] or unlabeled ATP.[22]

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the enzymatic reaction to proceed.[22]

-

Signal Detection:

-

Stop the reaction by adding ADP-Glo™ Reagent, which depletes the remaining ATP.

-

Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction.

-

Measure the resulting luminescence using a plate reader. The light signal is directly proportional to the ADP generated and thus to kinase activity.

-

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Determine IC₅₀ values by fitting the data to a four-parameter dose-response curve.

Cell-Based Necroptosis Protection Assay

This assay assesses a compound's ability to protect cells from a specific necroptotic stimulus. Human HT-29 colorectal adenocarcinoma cells are commonly used.

Protocol:

-

Cell Seeding: Seed HT-29 cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Pre-treatment: Pre-incubate the cells with serial dilutions of the test compounds for 30-60 minutes.[21][22]

-

Necroptosis Induction: Induce necroptosis by adding a combination of stimuli. A common cocktail for HT-29 cells is TNF-α, a SMAC mimetic (to block cIAPs), and a pan-caspase inhibitor like zVAD-fmk (to block apoptosis). This is often abbreviated as "TSZ".[20][21]

-

Incubation: Incubate the cells for 18-24 hours to allow for cell death to occur.[21]

-

Viability Measurement: Quantify cell viability using a suitable method:

-

MTT/MTS Assay: Measures metabolic activity in living cells.[20]

-

CellTiter-Glo®: Measures ATP content as an indicator of viable cells.

-

Sytox Green/Propidium Iodide Staining: These dyes are impermeable to live cells but stain the DNA of dead cells with compromised membranes. Measure fluorescence to quantify cell death.[21]

-

-

Data Analysis: Normalize the viability data to untreated (100% viability) and TSZ-only (0% protection) controls. Calculate EC₅₀ values by fitting the data to a dose-response curve.

Experimental Workflow for Inhibitor Discovery

A logical cascade of assays is essential for identifying and validating promising RIPK1 inhibitor candidates.

Figure 3: A typical experimental workflow for RIPK1 inhibitor discovery.

Conclusion

RIPK1 is a central node in the intricate signaling network that governs cell survival and death. Its kinase activity is a key driver of necroptosis, a lytic and inflammatory cell death pathway implicated in numerous pathologies. The development of specific RIPK1 kinase inhibitors, particularly allosteric Type III modulators, represents a promising therapeutic strategy.[4][13] By precisely blocking the catalytic function of RIPK1, these inhibitors can prevent necroptotic cell death and ameliorate inflammation. The continued refinement of these molecules, guided by robust biochemical and cellular assays, holds significant potential for treating a wide array of human diseases.

References

- 1. RIP1 inhibition blocks inflammatory diseases but not tumor growth or metastases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are RIPK1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. mdpi.com [mdpi.com]

- 4. Receptor-interacting protein kinase 1 (RIPK1) as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Multitasking Kinase RIPK1 Regulates Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Viral Suppression of RIPK1-Mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. RIPK proteins in cell death and tissue homeostasis. [umassmed.edu]

- 8. RIP1 kinase activity is critical for skin inflammation but not for viral propagation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. RIPK1 promotes death receptor-independent caspase-8-mediated apoptosis under unresolved ER stress conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. RIPK1 - Wikipedia [en.wikipedia.org]

- 13. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of Neuronal Necroptosis Mediated by RIPK1 Provides Neuroprotective Effects on Hypoxia and Ischemia In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 17. Identification of a RIP1 Kinase Inhibitor Clinical Candidate (GSK3145095) for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. medchemexpress.com [medchemexpress.com]

- 19. file.medchemexpress.com [file.medchemexpress.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Frontiers | From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors [frontiersin.org]

- 22. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Role of RIPK1 Kinase Inhibitors in the Necroptosis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Necroptosis is a regulated form of necrotic cell death, distinct from apoptosis, that plays a critical role in various physiological and pathological processes, including inflammation, infectious diseases, and neurodegeneration.[1][2][3] This pathway is characterized by cell swelling and rupture of the plasma membrane, leading to the release of cellular contents and subsequent inflammation.[1] At the heart of the necroptosis signaling cascade lies Receptor-Interacting Serine/Threonine Protein Kinase 1 (RIPK1), a crucial regulatory protein.[1][2][4] The kinase activity of RIPK1 is a key driver of the necroptotic process, making its N-terminal kinase domain a prime target for therapeutic intervention with small molecule inhibitors.[1][3]

The Necroptosis Signaling Pathway

The most well-characterized necroptosis pathway is initiated by the engagement of tumor necrosis factor receptor 1 (TNFR1) by its ligand, TNFα. The subsequent signaling events determine the cell's fate—survival, apoptosis, or necroptosis.

-

Complex I Formation (Pro-Survival): Upon TNFα binding, TNFR1 recruits a series of proteins, including TRADD, TRAF2/5, cIAP1/2, and RIPK1, to form a membrane-bound signaling complex known as Complex I.[1][2] Within this complex, cIAP1/2 ubiquitinates RIPK1, which serves as a scaffold to activate the NF-κB pathway, promoting the transcription of pro-survival and pro-inflammatory genes.[1]

-

Transition to Apoptosis (Complex IIa): When cIAP activity is diminished, deubiquitinated RIPK1 dissociates from the membrane and forms a cytosolic complex, Complex IIa, with FADD, TRADD, and pro-caspase-8.[2] In this platform, pro-caspase-8 becomes activated, leading to the cleavage of downstream effector caspases and the execution of apoptosis.

-

Necrosome Formation (Complex IIb/Necroptosis): If caspase-8 activity is blocked or inhibited (e.g., by viral proteins or chemical inhibitors), the cellular switch is flipped towards necroptosis.[1][2] RIPK1, now free from caspase-8-mediated cleavage, interacts with another key kinase, RIPK3, through their respective RIP Homotypic Interaction Motifs (RHIMs).[1][2][5] This interaction leads to the formation of a large, amyloid-like signaling platform called the necrosome.[5]

-

Execution of Necroptosis: Within the necrosome, RIPK1 and RIPK3 phosphorylate each other, leading to the full activation of RIPK3.[1] Activated RIPK3 then recruits and phosphorylates the pseudokinase, Mixed Lineage Kinase Domain-Like (MLKL).[1][2][5] This phosphorylation event induces a conformational change in MLKL, causing it to oligomerize and translocate to the plasma membrane.[2][5] There, MLKL oligomers disrupt membrane integrity by forming pores, leading to cell lysis and the release of damage-associated molecular patterns (DAMPs).[2][5]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. RIP1-Dependent and Independent Effects of Necrostatin-1 in Necrosis and T Cell Activation | PLOS One [journals.plos.org]

- 3. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. aginganddisease.org [aginganddisease.org]

The Structure-Activity Relationship of RIP1 Kinase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of receptor-interacting protein 1 (RIP1) kinase inhibitors. RIP1 kinase is a critical regulator of cellular signaling pathways, particularly in necroptosis and inflammation, making it a promising therapeutic target for a range of diseases, including autoimmune disorders, neurodegenerative diseases, and certain cancers.[1] Understanding the SAR of its inhibitors is fundamental for the rational design of potent, selective, and bioavailable drug candidates.

Introduction to RIP1 Kinase and Its Role in Disease

Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) is a multi-domain protein that plays a pivotal role in cell fate decisions.[2] It functions as a key mediator in signaling pathways initiated by various stimuli, including tumor necrosis factor (TNF).[3][4][5] RIPK1 can either promote cell survival through the activation of NF-κB or induce programmed cell death via apoptosis or necroptosis.[3][6] The kinase activity of RIPK1 is essential for the induction of necroptosis, a regulated form of necrosis.[5][7] Dysregulation of RIPK1 activity has been implicated in the pathophysiology of numerous inflammatory and neurodegenerative diseases.[2][6][8]

The development of small-molecule inhibitors targeting the kinase domain of RIPK1 has emerged as a promising therapeutic strategy.[9][10] These inhibitors can be broadly classified based on their binding mode to the kinase domain. The journey of RIPK1 inhibitor discovery began with Necrostatin-1 (Nec-1) and has since evolved with the application of modern drug discovery technologies, leading to the identification of highly potent and selective clinical candidates.[1]

Key Signaling Pathways Involving RIP1 Kinase

The function of RIP1 kinase is intricately linked to several signaling cascades. The most well-characterized is the TNF-induced pathway, which can lead to cell survival, apoptosis, or necroptosis depending on the cellular context.

TNF-Induced Signaling and RIPK1's Dual Role

Upon TNFα binding to its receptor (TNFR1), a membrane-bound signaling complex known as Complex I is formed. In this complex, RIPK1 acts as a scaffold, leading to the activation of the NF-κB and MAPK pathways, which promote cell survival and inflammation.[6][11] However, under certain conditions, particularly when caspase-8 is inhibited, RIPK1 can dissociate from Complex I to form a cytosolic complex called the necrosome or Complex IIb.[7] This complex, which includes RIPK3 and mixed lineage kinase domain-like protein (MLKL), is the core machinery for executing necroptosis.[4][11][12]

Caption: TNF-induced signaling pathways leading to cell survival, apoptosis, or necroptosis, highlighting the central role of RIPK1.

Structure-Activity Relationship (SAR) of RIP1 Kinase Inhibitors

The development of potent and selective RIPK1 inhibitors has been driven by extensive SAR studies. These studies have elucidated the key structural features required for potent inhibition and have guided the optimization of lead compounds.

Necrostatin-1 and its Analogues

Necrostatin-1 (Nec-1) was the first identified small-molecule inhibitor of RIPK1's kinase activity.[13][14][15] SAR studies on Nec-1 and its analogues have revealed that the imidazolidine ring is a critical pharmacophore.[12][13] Modifications to the substituent at the 3-position of this ring have a significant impact on inhibitory activity.[12][13][16] For instance, the more potent and stable analogue, Nec-1s, was developed through such modifications.

Benzoxazepinone and Dihydropyrazole Scaffolds

Screening of DNA-encoded libraries led to the discovery of the benzoxazepinone scaffold, exemplified by GSK'481.[17][18] This class of inhibitors exhibits high potency and selectivity for RIPK1.[17] Further optimization of a dihydropyrazole hit from a high-throughput screen led to the clinical candidate GSK2982772, which demonstrates excellent pharmacokinetic properties.[19]

Type II Kinase Inhibitors

More recent efforts have focused on the development of type-II kinase inhibitors of RIPK1.[20] These inhibitors stabilize the inactive "DFG-out" conformation of the kinase and can offer improved selectivity. The rational design and structure-guided optimization of these inhibitors have yielded compounds with exceptional potency and efficacy in preclinical models of inflammatory diseases.[20]

Quantitative Data of RIP1 Kinase Inhibitors

The following tables summarize the in vitro and cellular activities of representative RIP1 kinase inhibitors from different chemical series.

Table 1: In Vitro and Cellular Activity of Necrostatin Analogues

| Compound | Target | IC50 (nM) | EC50 (nM) | Cell Line | Assay Condition |

| Nec-1 | RIPK1 | - | 494 | Jurkat | TNFα + zVAD-fmk |

| Nec-1s | RIPK1 | - | - | - | - |

| Nec-a1 | RIPK1 | - | Potent | HT29 | TBZ-induced necroptosis |

| Nec-a2 | RIPK1 | - | Potent | HT29 | TBZ-induced necroptosis |

| Nec-a3 | RIPK1 | - | Potent | HT29 | TBZ-induced necroptosis |

| Nec-a4 | RIPK1 | - | Potent | HT29 | TBZ-induced necroptosis |

| Nec-a5 | RIPK1 | - | Potent | HT29 | TBZ-induced necroptosis |

Data extracted from multiple sources, direct IC50 values for some analogues were not available in the provided search results.[13][14][21]

Table 2: In Vitro and Cellular Activity of Selected RIPK1 Inhibitors

| Compound | Target | IC50 (nM) | EC50 (nM) | Cell Line | Assay Condition |

| GSK2982772 | Human RIPK1 | 16 | - | - | - |

| GSK2982772 | Monkey RIPK1 | 20 | - | - | - |

| GSK3145095 | RIPK1 | 6.3 | 5 | Human Whole Blood | TNF + SMAC mimetic + QVD-Oph |

| RIPA-56 | RIPK1 | 13 | 27 | L929 | TZS-induced necrosis |

| PK68 | RIPK1 | 90 | - | - | - |

| Compound 24 | RIPK1 | 2010 | 6770 | HT-29 | TSZ-induced necroptosis |

| Compound 41 | RIPK1 | 2950 | 68700 | HT-29 | TSZ-induced necroptosis |

| Compound 71 | RIPK1 | 167 | 430 | L929 | TNF-induced necrosis |

| Compound 72 | RIPK1 | 178 | 640 | L929 | TNF-induced necrosis |

Data compiled from various research articles.[21][22][23][24][25]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of inhibitor potency and for ensuring the reproducibility of results. Below are outlines of key experimental protocols used in the study of RIP1 kinase inhibitors.

General Workflow for SAR Studies

The process of conducting SAR studies for RIP1 kinase inhibitors typically follows a structured workflow, from initial screening to in vivo validation.

References

- 1. RIPK1 inhibitors: A key to unlocking the potential of necroptosis in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Understanding RIPK1 Inhibitors and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]

- 3. RIPK1 - Wikipedia [en.wikipedia.org]

- 4. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]

- 6. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-based development of potent and selective type-II kinase inhibitors of RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. libcatalog.usc.edu [libcatalog.usc.edu]

- 10. Structure-based development of potent and selective type-II kinase inhibitors of RIPK1 | Semantic Scholar [semanticscholar.org]

- 11. journals.biologists.com [journals.biologists.com]

- 12. media.sciltp.com [media.sciltp.com]

- 13. Analyzing the Structure-Activity Relationship of Necrostain-1 and Its Analogues as RIPK1 Inhibitors on Necroptosis [journal.hep.com.cn]

- 14. Analyzing the Structure-Activity Relationship of Necrostain-1 and Its Analogues as RIPK1 Inhibitors on Necroptosis [sciltp.com]

- 15. frontiersin.org [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. massbio.org [massbio.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Discovery of a First-in-Class Receptor Interacting Protein 1 (RIP1) Kinase Specific Clinical Candidate (GSK2982772) for the Treatment of Inflammatory Diseases. | Semantic Scholar [semanticscholar.org]

- 20. Structure-based development of potent and selective type-II kinase inhibitors of RIPK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. file.medchemexpress.com [file.medchemexpress.com]

- 24. Identification of a RIP1 Kinase Inhibitor Clinical Candidate (GSK3145095) for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to RIPK1 as a Therapeutic Target for Inflammatory Diseases

Executive Summary: Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) has emerged as a critical regulator of inflammation and cell death, positioning it as a promising therapeutic target for a host of inflammatory diseases.[1][2][3] This protein kinase possesses a dual function, acting as both a scaffold for pro-survival signaling and a catalyst for pro-inflammatory cell death pathways, including apoptosis and necroptosis.[4][5] The kinase activity of RIPK1, in particular, is implicated in the pathogenesis of numerous autoimmune and inflammatory conditions such as inflammatory bowel disease (IBD), rheumatoid arthritis (RA), psoriasis, and multiple sclerosis (MS).[6] Consequently, the development of selective small-molecule inhibitors targeting RIPK1's kinase function is an area of intense research and clinical investigation. This guide provides a comprehensive overview of RIPK1 signaling, its role in disease, and the current landscape of therapeutic development, intended for researchers, scientists, and drug development professionals.

Introduction: The Dual Nature of RIPK1

Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) is a multifaceted protein that plays a pivotal role in cellular responses to various stimuli, including cytokines like tumor necrosis factor (TNF), pathogen-associated molecular patterns (PAMPs), and damage-associated molecular patterns (DAMPs).[1][2] Structurally, RIPK1 is composed of an N-terminal kinase domain, an intermediate domain containing a RIP homotypic interaction motif (RHIM), and a C-terminal death domain (DD).[6] These domains allow RIPK1 to function as both a scaffold and an active kinase, leading to divergent cellular outcomes.

-

Scaffold Function: Independent of its kinase activity, the RIPK1 protein serves as an essential scaffold in the formation of signaling complexes that promote cell survival and inflammation.[4][7][8] This function is crucial for the activation of pro-survival pathways like NF-κB and MAPK.[4][7] The importance of this scaffolding role is highlighted by the fact that mice lacking RIPK1 entirely die shortly after birth due to widespread apoptosis and inflammation, whereas mice with a kinase-dead version of RIPK1 are viable.[4][8]

-

Kinase Function: The kinase activity of RIPK1 is a key driver of programmed cell death pathways, namely RIPK1-dependent apoptosis (RDA) and necroptosis.[4][5][9] Activation of the kinase domain, often triggered by the deubiquitination of RIPK1, initiates a cascade that can lead to either caspase-8-mediated apoptosis or RIPK3-MLKL-mediated necroptosis.[4][5] This kinase function is a primary focus for therapeutic intervention in inflammatory diseases.[10]

Core Signaling Pathways Involving RIPK1

The fate of a cell stimulated by TNF is largely determined by the post-translational modifications of RIPK1 and the specific signaling complexes it forms. The primary signaling cascade originates from the TNF receptor 1 (TNFR1).

Upon TNF-α binding, TNFR1 recruits a series of proteins to form the membrane-bound Complex I .[6] This complex includes TRADD, TRAF2, cIAP1/2, and RIPK1.[6][7] Within Complex I, RIPK1 is heavily ubiquitinated by cIAP1/2 and the LUBAC complex.[7][11] This ubiquitination serves two main purposes: it suppresses the kinase activity of RIPK1 and creates a scaffold to recruit downstream kinases like TAK1 and the IKK complex, leading to the activation of the NF-κB and MAPK pro-survival pathways.[4][7]

When ubiquitination is compromised, for instance by the action of deubiquitinases like CYLD, RIPK1 can dissociate from the membrane and form cytosolic death-inducing complexes.[4][12]

-

Complex IIa (Apoptotic): In this complex, RIPK1 interacts with FADD and pro-caspase-8.[4] This proximity leads to the activation of caspase-8, which initiates the apoptotic cascade. Active caspase-8 can also cleave and inactivate RIPK1 and RIPK3, thereby inhibiting necroptosis.[12]

-

Complex IIb (Necroptotic Necrosome): If caspase-8 activity is inhibited or absent, RIPK1's kinase activity becomes dominant.[7] Activated RIPK1 recruits and phosphorylates RIPK3 via their RHIM domains, forming the core of the necrosome.[13] RIPK3 then phosphorylates the pseudokinase MLKL, causing it to oligomerize and translocate to the plasma membrane, where it forms pores that lead to cell lysis and the release of pro-inflammatory DAMPs.[14][15]

Role of RIPK1 in Specific Inflammatory Diseases

Dysregulation of RIPK1 signaling is a key pathogenic driver in several inflammatory diseases.

-

Inflammatory Bowel Disease (IBD): In patients with Crohn's disease and ulcerative colitis, intestinal epithelial cells show increased RIPK1-dependent cell death.[13][16] This compromises the intestinal barrier, allowing microbial products to enter the lamina propria and trigger a massive inflammatory response.[16] Studies in mouse models of colitis have shown that inhibiting RIPK1 kinase activity can ameliorate disease by preventing epithelial cell death and reducing inflammation.[15][16]

-

Rheumatoid Arthritis (RA): RIPK1 is implicated in the synovial inflammation that characterizes RA.[2][17] Phosphorylated RIPK1 has been detected in the synovial tissue of RA patients, and its levels correlate with disease severity.[17] RIPK1-mediated necroptosis of cells within the joint contributes to the release of pro-inflammatory cytokines and DAMPs, perpetuating the inflammatory cycle.[17]

-

Psoriasis: Psoriasis is a chronic inflammatory skin disease where TNF plays a crucial role.[18] RIPK1 expression is altered in psoriatic lesions, and its activity contributes to the inflammatory feedback loop involving keratinocytes, dendritic cells, and T cells.[19][20] Inhibition of RIPK1 kinase activity has been shown to reduce the production of key psoriatic cytokines like IL-1β, IL-6, IL-17A, and IL-23.[20]

-

Multiple Sclerosis (MS): In MS, a neuroinflammatory disease of the central nervous system (CNS), RIPK1 activation in microglia and astrocytes contributes to neuroinflammation and demyelination.[21][22][23] RIPK1 kinase activity can drive a pro-inflammatory gene signature in these glial cells, sometimes independent of cell death, creating a neurotoxic environment.[21][22] CNS-penetrant RIPK1 inhibitors have shown promise in preclinical MS models by reducing inflammation and attenuating disease progression.[10][23]

RIPK1 Inhibitors: A Therapeutic Strategy

Given the central role of RIPK1's kinase activity in driving pathological cell death and inflammation, its inhibition represents a compelling therapeutic strategy.[10][24] Several small-molecule inhibitors have been developed, many of which are allosteric inhibitors that bind to a unique regulatory pocket in the kinase domain, offering high selectivity.[10][24]

Quantitative Data on RIPK1 Inhibitors in Clinical Development

The table below summarizes key quantitative data and clinical trial information for prominent RIPK1 inhibitors.

| Inhibitor | Company | Disease Indication(s) | Phase of Development | Efficacy/Outcome Highlights |

| GSK2982772 | GlaxoSmithKline | Psoriasis, Rheumatoid Arthritis (RA), Ulcerative Colitis (UC) | Phase II | Did not demonstrate meaningful clinical improvement in RA or UC at the doses tested.[25][26] Showed a decrease in plaque severity in psoriasis, suggesting higher trough concentrations may be needed.[18] |

| DNL747 | Denali / Sanofi | Amyotrophic Lateral Sclerosis (ALS), Alzheimer's Disease | Phase Ib/IIa | Brain-penetrant inhibitor.[24] Development for neurological indications has been a focus. |

| SAR443060 (DNL788) | Sanofi / Denali | Multiple Sclerosis (MS) | Phase II | A CNS-penetrant RIPK1 inhibitor being evaluated for its potential to reduce neuroinflammation. |

| GDC-8264 | Genentech / AbbVie | Acute Graft-Versus-Host Disease (aGVHD) | Phase I | Currently being tested in a Phase 1 trial for aGVHD.[27] |

| Necrostatin-1 (Nec-1) | N/A (Tool Compound) | Preclinical Research | N/A (Preclinical) | Widely used preclinical tool (IC50 ~180-490 nM).[15] Effectively blocks necroptosis and inflammation in numerous animal models.[4][15] |

Key Experimental Protocols

Validating the role of RIPK1 and the efficacy of its inhibitors requires robust experimental methodologies. Below are detailed protocols for two key assays.

In Vitro RIPK1 Kinase Assay (ADP-Glo™ Format)

This assay quantifies the kinase activity of RIPK1 by measuring the amount of ADP produced during the phosphorylation of a substrate.

Objective: To measure the enzymatic activity of recombinant RIPK1 and assess the potency (e.g., IC50) of small-molecule inhibitors.

Materials:

-

Recombinant human RIPK1 enzyme.

-

Myelin Basic Protein (MBP) as a substrate.

-

Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

-

ATP solution.

-

Test compounds (inhibitors) dissolved in DMSO.

-

ADP-Glo™ Kinase Assay Kit (Promega).

-

White, opaque 384-well assay plates.

-

Plate-reading luminometer.

Methodology:

-

Compound Preparation: Create a serial dilution of the test inhibitor in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

Reaction Setup: To each well of a 384-well plate, add:

-

1 µL of test compound or DMSO (vehicle control).

-

2 µL of a solution containing RIPK1 enzyme and MBP substrate in kinase buffer.

-

Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

-

Initiate Kinase Reaction: Add 2 µL of ATP solution to each well to start the reaction. Final concentrations might be 25 ng/µL RIPK1, 1 mg/mL MBP, and 10 µM ATP.

-

Incubation: Incubate the plate at 30°C for 1 hour.

-

Stop Reaction and Detect ADP:

-

Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP into ATP, which drives a luciferase reaction.

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader. The light signal is proportional to the amount of ADP produced and thus to RIPK1 kinase activity.

-

Data Analysis: Normalize the data to controls (0% inhibition for DMSO vehicle, 100% inhibition for no enzyme). Plot the normalized response against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Immunoprecipitation (IP) of Ubiquitinated RIPK1

This protocol is designed to isolate ubiquitinated RIPK1 from cell lysates to study the regulation of its scaffold function.

Objective: To determine the extent and type (e.g., K63-linked, M1-linked) of RIPK1 ubiquitination following cellular stimulation.

Materials:

-

Cell culture (e.g., HT-29 or BMDMs).

-

Stimulants (e.g., TNF-α).

-

Lysis Buffer (e.g., RIPA buffer) supplemented with protease inhibitors and deubiquitinase inhibitors (e.g., NEM, PR-619).

-

Anti-RIPK1 antibody for immunoprecipitation.

-

Protein A/G magnetic beads.

-

Wash Buffer (e.g., PBS with 0.05% Tween-20).

-

Elution Buffer (e.g., 2x Laemmli sample buffer).

-

Antibodies for Western blotting (e.g., anti-ubiquitin, anti-K63-ubiquitin, anti-M1-ubiquitin, anti-RIPK1).

Methodology:

-

Cell Stimulation: Plate cells and grow to ~80-90% confluency. Treat cells with TNF-α (e.g., 20 ng/mL) for a short time course (e.g., 0, 5, 15, 30 minutes).

-

Cell Lysis: Wash cells with ice-cold PBS. Lyse cells directly on the plate with ice-cold lysis buffer containing protease and deubiquitinase inhibitors. Scrape cells, collect the lysate, and clarify by centrifugation (e.g., 14,000 rpm for 15 min at 4°C).

-

Pre-clearing: Add Protein A/G beads to the supernatant and incubate for 1 hour at 4°C with rotation to reduce non-specific binding. Remove beads using a magnetic stand.

-

Immunoprecipitation: Add the anti-RIPK1 antibody to the pre-cleared lysate. Incubate overnight at 4°C with gentle rotation.

-

Capture Immune Complex: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with rotation.

-

Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer to remove non-specifically bound proteins.

-

Elution: After the final wash, remove all supernatant. Resuspend the beads in 2x Laemmli sample buffer and boil for 5-10 minutes to elute the protein and denature it for SDS-PAGE.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against total ubiquitin (or linkage-specific ubiquitin antibodies) and RIPK1 to visualize the ubiquitination status.

Conclusion and Future Directions

RIPK1 stands as a validated and highly strategic target for the treatment of inflammatory diseases. Its dual role in orchestrating cell survival and cell death places it at the nexus of inflammatory signaling. While the therapeutic potential is clear, the clinical translation of RIPK1 inhibitors has faced challenges, with some early trials failing to show significant efficacy.[25][26][27]

Future success in this area will likely depend on several factors:

-

Patient Stratification: Identifying patient populations most likely to respond to RIPK1 inhibition based on biomarkers of pathway activation.

-

Optimizing Pharmacokinetics: Ensuring inhibitors achieve sufficient exposure at the site of inflammation, particularly for CNS indications.[18]

-

Combination Therapies: Exploring the use of RIPK1 inhibitors in combination with other anti-inflammatory agents to achieve synergistic effects.

-

Understanding Scaffold vs. Kinase Functions: Further elucidating the distinct roles of RIPK1's functions in different cell types and disease contexts to refine therapeutic strategies.[1][5]

Continued research into the fundamental biology of RIPK1 and innovative clinical trial design will be crucial to fully realize the therapeutic promise of targeting this master regulator of inflammation.

References

- 1. Frontiers | RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases [frontiersin.org]

- 2. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | RIPK1 in the inflammatory response and sepsis: Recent advances, drug discovery and beyond [frontiersin.org]

- 5. Targeting RIPK1 kinase for modulating inflammation in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Targeting RIPK1 kinase for modulating inflammation in human diseases [frontiersin.org]

- 7. Regulation of RIPK1 Phosphorylation: Implications for Inflammation, Cell Death, and Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Necroptosis-independent signaling by the RIP kinases in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. RIPK1 - Wikipedia [en.wikipedia.org]

- 10. pnas.org [pnas.org]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. Frontiers | Dysregulation of Intestinal Epithelial Cell RIPK Pathways Promotes Chronic Inflammation in the IBD Gut [frontiersin.org]

- 14. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Characterization of novel mouse models to study the role of necroptosis in aging and age-related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Function of Necroptosis and Its Treatment Target in IBD - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | KW2449 ameliorates collagen-induced arthritis by inhibiting RIPK1-dependent necroptosis [frontiersin.org]

- 18. Inhibition of Receptor-Interacting Protein Kinase 1 in Chronic Plaque Psoriasis: A Multicenter, Randomized, Double-Blind, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]

- 19. RIPK1 downregulation in keratinocyte enhances TRAIL signaling in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. RIPK1 activation mediates neuroinflammation and disease progression in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. RIPK1 activation mediates neuroinflammation and disease progression in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. congress.sanofimedical.com [congress.sanofimedical.com]

- 24. Receptor-interacting protein kinase 1 (RIPK1) as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. A randomised, placebo-controlled study of RIPK1 inhibitor GSK2982772 in patients with active ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 27. alzdiscovery.org [alzdiscovery.org]

The Pivotal Role of RIPK1 in TNF-Mediated Cell Death: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) stands as a critical signaling node that dictates cell fate in response to tumor necrosis factor (TNF).[1][2] This multifaceted protein can either promote cell survival and inflammation or trigger programmed cell death pathways, namely apoptosis and necroptosis.[3][4] Its function is intricately regulated by post-translational modifications, primarily ubiquitination and phosphorylation, which determine its scaffolding or kinase activities.[5][6] Dysregulation of RIPK1 signaling is implicated in a wide array of inflammatory and neurodegenerative diseases, making it a prime therapeutic target.[7][8][9] This technical guide provides an in-depth exploration of RIPK1's role in TNF-mediated cell death, complete with summaries of quantitative data, detailed experimental protocols, and visual representations of the signaling cascades.

The Dichotomous Function of RIPK1 in TNF Signaling

Upon binding of TNFα to its receptor, TNFR1, a signaling cascade is initiated that leads to the formation of distinct protein complexes, with RIPK1 at their core.[10][11] The composition and subsequent modifications of these complexes determine the cellular outcome.

Complex I: The Pro-Survival Hub

Following TNFR1 activation, a membrane-bound complex, termed Complex I, is rapidly assembled.[2][4] This complex consists of TNFR1-associated death domain protein (TRADD), TNF receptor-associated factor 2 (TRAF2), cellular inhibitor of apoptosis proteins 1 and 2 (cIAP1/2), and RIPK1.[3][12] Within Complex I, RIPK1 is heavily ubiquitinated by cIAP1/2, creating a scaffold for the recruitment of downstream signaling molecules.[12][13] This scaffolding function of RIPK1 is essential for the activation of the NF-κB and MAPK pathways, which promote the transcription of pro-survival and pro-inflammatory genes.[1][3][14]

The Switch to Cell Death: Complex II Formation

When the pro-survival signaling from Complex I is compromised, for instance, by the deubiquitination of RIPK1 or the inhibition of cIAPs, RIPK1 transitions to form cytosolic death-inducing complexes, collectively known as Complex II.[15][16]

-

Complex IIa (Apoptotic): In the presence of active caspase-8, RIPK1, FADD, and pro-caspase-8 assemble to form Complex IIa.[16][17] This proximity leads to the auto-activation of caspase-8, initiating the apoptotic cascade.[15][16] The kinase activity of RIPK1 is generally considered dispensable for this form of apoptosis.[15]

-

Complex IIb/Necrosome (Necroptotic): When caspase-8 is inhibited or absent, RIPK1 can interact with RIPK3 via their respective RIP homotypic interaction motifs (RHIMs) to form the necrosome.[2][15] This interaction is dependent on the kinase activity of RIPK1.[3][18] Activated RIPK3 then phosphorylates and activates the mixed lineage kinase domain-like pseudokinase (MLKL), the executioner of necroptosis.[2][3] MLKL oligomerizes and translocates to the plasma membrane, leading to its rupture.[3]

Quantitative Data on RIPK1-Mediated Cell Death

The following tables summarize quantitative data from studies investigating the effects of TNF-α and various inhibitors on cell viability, providing insights into the dynamics of RIPK1-mediated cell death.

Table 1: Effect of TNF-α and Necrostatin-1 on L929 Cell Viability

| Treatment | Concentration | Incubation Time | Cell Viability (% of Control) | Reference |

| TNF-α | 10 ng/mL | 24 h | Significantly reduced | [19] |

| TNF-α + Necrostatin-1 | 10 ng/mL + 30 µM | 24 h | Significantly attenuated TNF-α-induced cytotoxicity | [19] |

Table 2: TNF-α Induced Cell Death in Osteoblasts

| Treatment | Concentration | Incubation Time | Cell Death Pathway | Key Findings | Reference |

| TNF-α | 20 ng/mL | 12h, 24h | Apoptosis | Increased percentage of Annexin V positive cells. | [20] |

| TNF-α + Z-IETD (Caspase-8 inhibitor) | 20 ng/mL + inhibitor | 12h, 24h | Necroptosis | Cell viability decreased; Nec-1 rescued this effect. | [20] |

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involving RIPK1 in response to TNF.

Caption: TNF-α signaling pathways leading to survival, apoptosis, or necroptosis.

Experimental Protocols

Detailed methodologies for key experiments are crucial for studying RIPK1's function.

Protocol 1: Immunoprecipitation of RIPK1-Containing Complexes (Complex II)

This protocol is adapted from methods used to isolate Complex II in macrophages.[21][22]

Objective: To isolate and analyze the components of the death-inducing signaling complex (Complex II) containing RIPK1.

Materials:

-

Cell line of interest (e.g., HT-29, L929)

-

TNF-α

-

cIAP inhibitor (e.g., Smac mimetic) or pan-caspase inhibitor (e.g., z-VAD-FMK)

-

Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, protease and phosphatase inhibitor cocktails

-

Anti-FADD or Anti-RIPK1 antibody

-

Protein A/G magnetic beads

-

Wash Buffer: Lysis buffer without inhibitors

-

Elution Buffer: 0.1 M Glycine-HCl pH 2.5 or SDS-PAGE sample buffer

-

Neutralization Buffer: 1 M Tris-HCl pH 8.5

Procedure:

-

Cell Treatment: Seed cells and grow to 80-90% confluency. Treat cells with TNF-α (e.g., 20 ng/mL) and a cIAP inhibitor or z-VAD-FMK for the desired time (e.g., 1-4 hours) to induce Complex II formation.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold Lysis Buffer.

-

Clarification: Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Pre-clearing: Transfer the supernatant to a new tube. Add Protein A/G magnetic beads and incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.

-

Immunoprecipitation: Place the tube on a magnetic rack and transfer the pre-cleared lysate to a new tube. Add the primary antibody (e.g., anti-FADD) and incubate overnight at 4°C on a rotator.

-

Capture Complex: Add fresh Protein A/G magnetic beads and incubate for 2-4 hours at 4°C on a rotator.

-

Washing: Pellet the beads using a magnetic rack and discard the supernatant. Wash the beads 3-5 times with ice-cold Wash Buffer.

-

Elution: Elute the protein complexes from the beads by adding Elution Buffer or directly resuspending in SDS-PAGE sample buffer and boiling for 5-10 minutes. If using Glycine-HCl, neutralize the eluate with Neutralization Buffer.

-

Analysis: Analyze the immunoprecipitated proteins by Western blotting using antibodies against expected complex components (e.g., RIPK1, RIPK3, Caspase-8).

Caption: Experimental workflow for immunoprecipitation of RIPK1-containing complexes.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess cell viability in response to TNF-α.[19][23]

Objective: To quantify the cytotoxic effects of TNF-α and determine the roles of apoptosis and necroptosis using specific inhibitors.

Materials:

-

Cell line of interest (e.g., L929)

-

96-well microtiter plates

-

TNF-α

-

Necrostatin-1 (Nec-1, RIPK1 inhibitor)

-

z-VAD-FMK (pan-caspase inhibitor)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., isopropanol with 0.04 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Remove the culture medium and replace it with fresh medium containing serial dilutions of TNF-α. For inhibitor studies, pre-incubate cells with Nec-1 (e.g., 30 µM) or z-VAD-FMK (e.g., 20 µM) for 1 hour before adding TNF-α. Include untreated control wells.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Solubilization: Remove the supernatant and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the untreated control.

Protocol 3: Western Blotting for Key Signaling Proteins

Objective: To detect the expression and post-translational modifications (e.g., phosphorylation) of key proteins in the TNF-RIPK1 signaling pathway.

Materials:

-

Treated cell lysates (from Protocol 1 or a separate experiment)

-

SDS-PAGE gels

-

Transfer apparatus (wet or semi-dry)

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-RIPK1, anti-pRIPK1, anti-RIPK3, anti-MLKL, anti-pMLKL, anti-Caspase-8, anti-cleaved Caspase-8, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of cell lysates using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Washing: Wash the membrane 3 times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing steps.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify band intensities relative to a loading control (e.g., GAPDH).

Conclusion

RIPK1 is a master regulator of cellular fate in the context of TNF signaling, capable of initiating both pro-survival and pro-death responses.[14][24] The decision between cell survival, apoptosis, and necroptosis is tightly controlled by a series of post-translational modifications that dictate the composition and function of RIPK1-containing protein complexes.[5] A thorough understanding of these intricate signaling pathways, facilitated by the experimental approaches outlined in this guide, is paramount for the development of novel therapeutics targeting RIPK1 in a range of human diseases.[7][8] The continued investigation into the multifaceted roles of RIPK1 promises to unveil new avenues for therapeutic intervention in inflammatory and degenerative disorders.

References

- 1. RIPK1 - Wikipedia [en.wikipedia.org]

- 2. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]

- 3. RIPK proteins in cell death and tissue homeostasis. [umassmed.edu]

- 4. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 7. Receptor-interacting protein kinase 1 (RIPK1) as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Targeting RIPK1 for the treatment of human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tumor Necrosis Factor Receptors: Pleiotropic Signaling Complexes and Their Differential Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Role of TNF–TNF Receptor 2 Signal in Regulatory T Cells and Its Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ubiquitination of RIPK1 regulates its activation mediated by TNFR1 and TLRs signaling in distinct manners - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ABIN-1 Regulates RIPK1 Activation by Bridging M1 ubiquitination with K63 Deubiquitination in TNF-RSC - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Targeting RIPK1 kinase for modulating inflammation in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Multitasking Kinase RIPK1 Regulates Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Complex Pathologic Roles of RIPK1 and RIPK3: Moving Beyond Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Tumour necrosis factor signalling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Role of RIPK1 Kinase Activity in Regulating Inflammation and Necroptotic Death | Semantic Scholar [semanticscholar.org]

- 19. researchgate.net [researchgate.net]

- 20. Necroptosis occurs in osteoblasts during tumor necrosis factor-α stimulation and caspase-8 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Immunoprecipitation strategies to isolate RIPK1/RIPK3 complexes in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Immunoprecipitation Strategies to Isolate RIPK1/RIPK3 Complexes in Mouse Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. academic.oup.com [academic.oup.com]

- 24. researchgate.net [researchgate.net]

The Discovery of Necrostatin-1: A Potent and Selective Inhibitor of RIP1 Kinase in Necroptosis

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in various physiological and pathological processes, including inflammation, neurodegeneration, and ischemic injury.[1][2][3][4] The discovery of Necrostatin-1 (Nec-1), a potent and selective small-molecule inhibitor of Receptor-Interacting Protein 1 (RIP1) kinase, has been instrumental in elucidating the molecular mechanisms of necroptosis and has opened new avenues for therapeutic intervention.[5][6][7][8] This technical guide provides an in-depth overview of the discovery of Nec-1, its mechanism of action as a RIP1 kinase inhibitor, and the key experimental methodologies used in its characterization. Quantitative data on its inhibitory activity are summarized, and the core signaling pathways are visualized to offer a comprehensive resource for researchers and drug development professionals in the field.

Introduction: The Emergence of Necroptosis and the Need for Specific Inhibitors

For decades, necrosis was considered an unregulated and passive form of cell death. However, growing evidence has revealed a programmed form of necrosis, termed necroptosis, that is tightly regulated by a distinct signaling cascade.[4][9] This pathway can be initiated by various stimuli, including tumor necrosis factor-alpha (TNF-α), particularly when the apoptotic machinery is compromised.[2][4] A key mediator of necroptosis is the serine/threonine kinase RIP1 (also known as RIPK1).[2][5][10] The kinase activity of RIP1 is essential for the assembly of the "necrosome," a signaling complex that also includes RIP3 (RIPK3) and Mixed Lineage Kinase Domain-Like (MLKL), the ultimate executioner of necroptosis.[2][3][9]

The critical role of RIP1 kinase in necroptosis highlighted the need for specific inhibitors to dissect its function and explore its therapeutic potential. This led to the discovery of necrostatins, a class of compounds that can prevent necroptotic cell death.[7][11][12] Among these, Necrostatin-1 has become the most widely studied and utilized tool compound for investigating necroptosis.[5][6]

The Discovery of Necrostatin-1

Necrostatin-1 was identified through a high-throughput chemical screen for inhibitors of TNF-α-induced, non-apoptotic cell death in a FADD-deficient variant of human Jurkat T cells.[5][7][12] This seminal work by Degterev and colleagues in 2005 laid the foundation for understanding regulated necrosis.[5][7][13] Subsequent studies in 2008 definitively identified RIP1 kinase as the specific cellular target of Nec-1.[5][8][14]

Experimental Workflow for the Discovery of Nec-1

The discovery of Nec-1 involved a multi-step process, beginning with a cell-based phenotypic screen and progressing to target identification and validation.

Mechanism of Action: Allosteric Inhibition of RIP1 Kinase

Necrostatin-1 is a potent and selective allosteric inhibitor of RIP1 kinase.[5][8][15] It binds to a hydrophobic pocket located between the N- and C-lobes of the kinase domain, distinct from the ATP-binding site.[5] This binding locks RIP1 in an inactive conformation, thereby preventing its autophosphorylation, a critical step for its kinase activation and the subsequent recruitment and phosphorylation of RIP3.[5][11] By inhibiting the kinase activity of RIP1, Nec-1 effectively blocks the formation of the necrosome and the downstream signaling cascade that leads to MLKL-mediated plasma membrane permeabilization and cell death.[1][2]

The Necroptosis Signaling Pathway and the Role of Nec-1

The canonical TNF-α-induced necroptosis pathway provides a clear illustration of Nec-1's mechanism of action.

Quantitative Data on Necrostatin-1 Activity

The inhibitory potency of Necrostatin-1 has been quantified in various cellular and biochemical assays. The following tables summarize key quantitative data for Nec-1 and its analogs.

Table 1: In Vitro and Cellular Activity of Necrostatin-1

| Parameter | Value | Cell Line / System | Conditions | Reference |

| EC50 | 490 nM | Jurkat cells | TNF-α-induced necroptosis | [16][17] |

| EC50 | 494 nM | - | Necroptosis Inhibition | |

| EC50 | 182 nM | - | RIP1 Kinase Inhibition | [17] |

| IC50 | 0.32 µM | - | RIP1 Kinase Inhibition | [15] |

Table 2: Comparison of Necrostatin-1 Analogs

| Compound | Target(s) | Key Characteristics | Reference |

| Necrostatin-1 (Nec-1) | RIP1, IDO | The original, potent inhibitor of necroptosis. Also inhibits indoleamine 2,3-dioxygenase (IDO). | [18][19] |

| Necrostatin-1s (Nec-1s) | RIP1 | A more stable and specific analog of Nec-1 that does not inhibit IDO. | [19] |

| Necrostatin-1i (Nec-1i) | IDO | An inactive analog of Nec-1 with respect to RIP1 inhibition, but still inhibits IDO. Often used as a negative control. | [19] |

Key Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of necroptosis and the activity of its inhibitors. Below are protocols for key experiments used in the characterization of Necrostatin-1.

RIP1 Kinase Assay (In Vitro)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of RIP1.

-

Objective: To determine the IC50 of Necrostatin-1 against RIP1 kinase.

-

Materials:

-

Recombinant human RIP1 kinase domain.

-

[γ-32P]ATP or a fluorescence-based kinase assay kit.

-

Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT).

-

Myelin Basic Protein (MBP) as a substrate.

-

Necrostatin-1 at various concentrations.

-

SDS-PAGE gels and autoradiography film or a fluorescence plate reader.

-

-

Procedure:

-

Prepare serial dilutions of Necrostatin-1 in DMSO.

-

In a microcentrifuge tube, combine the kinase reaction buffer, recombinant RIP1 kinase, and the substrate (MBP).

-

Add the diluted Necrostatin-1 or DMSO (vehicle control) to the reaction mixture and pre-incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding [γ-32P]ATP (or cold ATP for fluorescence assays).

-

Incubate the reaction at 30°C for 30-60 minutes.[16]

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

For radiolabeled assays, visualize the phosphorylated substrate by autoradiography and quantify the band intensity.[16] For fluorescence assays, measure the signal on a plate reader according to the kit manufacturer's instructions.

-

Calculate the percentage of inhibition for each Necrostatin-1 concentration and determine the IC50 value using non-linear regression analysis.

-

Cellular Necroptosis Assay (Cell-Based)

This assay measures the ability of Nec-1 to protect cells from necroptotic stimuli.

-

Objective: To determine the EC50 of Necrostatin-1 in a cellular model of necroptosis.

-

Materials:

-

A suitable cell line (e.g., human Jurkat FADD-deficient, mouse L929, or human HT-29).

-

Cell culture medium and supplements.

-

Necroptotic stimulus:

-

Necrostatin-1 at various concentrations.

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or a membrane integrity dye like Propidium Iodide or Sytox Green).

-

96-well plates.

-

-

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Pre-treat the cells with serial dilutions of Necrostatin-1 for 1-2 hours.

-

Add the necroptotic stimulus (e.g., TNF-α + z-VAD-fmk) to the wells.

-

Incubate for 18-24 hours.

-

Measure cell viability using the chosen reagent according to the manufacturer's protocol.

-

Calculate the percentage of cell death inhibition for each Necrostatin-1 concentration and determine the EC50 value.

-

Target Engagement Assay: RIP1 Autophosphorylation

This assay confirms that Nec-1 inhibits its target, RIP1, within the cell by measuring the phosphorylation status of RIP1.

-

Objective: To assess the effect of Nec-1 on RIP1 autophosphorylation in response to a necroptotic stimulus.

-

Materials:

-

Cell line susceptible to necroptosis (e.g., MEFs, L929).

-

Necroptotic stimulus (e.g., TNF-α + z-VAD-fmk).

-

Necrostatin-1.

-

Cell lysis buffer with phosphatase and protease inhibitors.

-

Antibodies: anti-phospho-RIP1 (e.g., Ser166), anti-total RIP1, and a loading control (e.g., anti-actin).

-

SDS-PAGE and Western blotting reagents.

-

-

Procedure:

-

Plate cells and allow them to adhere.

-

Pre-treat with Necrostatin-1 or vehicle for 1-2 hours.

-

Stimulate with the necroptotic cocktail for a shorter duration (e.g., 2-4 hours) to capture the signaling events before widespread cell death.

-

Lyse the cells and collect the protein lysate.

-

Determine protein concentration using a BCA or Bradford assay.

-

Perform Western blotting using antibodies against phospho-RIP1, total RIP1, and a loading control.

-

Analyze the band intensities to determine the ratio of phosphorylated RIP1 to total RIP1.

-

Conclusion and Future Directions

The discovery of Necrostatin-1 as a selective RIP1 kinase inhibitor has been a landmark achievement in the field of cell death research.[5][7][8] It has not only provided a powerful tool to dissect the molecular intricacies of the necroptosis pathway but has also validated RIP1 kinase as a promising therapeutic target for a host of human diseases. The methodologies and data presented in this guide offer a foundational understanding for researchers aiming to study necroptosis and develop novel RIP1 inhibitors. Future research will likely focus on developing next-generation inhibitors with improved pharmacokinetic properties and exploring the therapeutic potential of targeting RIP1 kinase in a wider range of clinical settings.

References

- 1. researchgate.net [researchgate.net]

- 2. Initiation and execution mechanisms of necroptosis: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Necroptosis Signaling Pathway | Bio-Techne [bio-techne.com]

- 5. invivogen.com [invivogen.com]

- 6. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemical inhibitor of nonapoptotic cell death with therapeutic potential for ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Necrotic Cell Death | Cell Signaling Technology [cellsignal.com]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Necrostatin-1: a promising compound for neurological disorders [frontiersin.org]

- 12. Structure-activity relationship study of novel necroptosis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Identification of RIP1 kinase as a specific cellular target of necrostatins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. a-msh-amide.com [a-msh-amide.com]

- 16. selleckchem.com [selleckchem.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. Necrostatin-1 Prevents Ferroptosis in a RIPK1- and IDO-Independent Manner in Hepatocellular Carcinoma [mdpi.com]

- 19. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. jitc.bmj.com [jitc.bmj.com]

The Role of RIPK1 in Neurodegenerative Diseases: A Technical Guide for Researchers

Abstract

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of inflammation and programmed cell death, positioning it as a key therapeutic target in a range of neurodegenerative disorders, most notably Alzheimer's disease. This technical guide provides an in-depth analysis of RIPK1's core functions, its intricate signaling pathways, and its direct implications in the pathogenesis of neurodegeneration. We present a comprehensive summary of quantitative data from pivotal studies, detailed experimental protocols for key assays, and visual representations of the associated molecular cascades to support researchers and drug development professionals in this rapidly evolving field.

Introduction: RIPK1 at the Crossroads of Cell Fate and Neuroinflammation

Receptor-Interacting Protein Kinase 1 (RIPK1) is a serine/threonine kinase that plays a multifaceted role in cellular signaling, acting as a central node in the regulation of inflammation, apoptosis, and a form of programmed necrosis termed necroptosis.[1][2][3] Its activity is implicated in a variety of human diseases, and there is a growing body of evidence highlighting its pathogenic role in neurodegenerative conditions such as Alzheimer's disease (AD), Parkinson's disease, and amyotrophic lateral sclerosis (ALS).[4][5][6]

In the central nervous system (CNS), RIPK1 is a key mediator of neuroinflammatory responses, particularly within microglia, the resident immune cells of the brain.[7][8] Dysregulation of RIPK1 activity has been linked to the production of pro-inflammatory cytokines, microglial dysfunction, and subsequent neuronal damage.[7][9] Furthermore, RIPK1's function as a molecular switch between cell survival and death pathways makes it a critical determinant of neuronal fate in the face of pathological insults.[1][10] This guide will delve into the molecular mechanisms governed by RIPK1 and provide practical information for researchers investigating its role in neurodegeneration.

The Dual Role of RIPK1: Signaling Pathways in Survival and Death

RIPK1's function is intricately regulated by post-translational modifications, primarily ubiquitination and phosphorylation, which dictate its engagement in distinct signaling complexes and ultimately determine the cellular outcome.[3][11] The most well-characterized signaling cascade involving RIPK1 is initiated by the binding of tumor necrosis factor-alpha (TNF-α) to its receptor, TNFR1.[12]

Complex I: A Pro-Survival and Pro-Inflammatory Hub

Upon TNF-α stimulation, TNFR1 recruits a series of proteins to form a membrane-bound signaling platform known as Complex I.[12] Key components of this complex include TRADD, TRAF2, cIAP1/2, and RIPK1.[12] Within Complex I, RIPK1 is heavily ubiquitinated, a process that is crucial for the activation of the NF-κB and MAPK signaling pathways, leading to the transcription of pro-survival and pro-inflammatory genes.[11][13]

Complex IIa: The Apoptotic Cascade

Under conditions where the pro-survival signaling from Complex I is compromised, such as the inhibition of cIAPs, RIPK1 can dissociate and form a cytosolic complex known as Complex IIa.[14] This complex consists of RIPK1, FADD, and pro-caspase-8.[14] The proximity of pro-caspase-8 molecules within this complex leads to their auto-activation and the initiation of the apoptotic cascade.[15]

Complex IIb: The Necroptotic Execution

When caspase-8 activity is inhibited, either pharmacologically or genetically, RIPK1 can engage in the formation of another cytosolic complex, Complex IIb, also known as the necrosome.[1][14] This complex is characterized by the interaction of RIPK1 with RIPK3 via their respective RIP homotypic interaction motifs (RHIMs).[15] Activated RIPK3 then phosphorylates and activates the mixed lineage kinase domain-like (MLKL) protein, the ultimate executioner of necroptosis.[1][3] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane rupture and cell death.[16]

RIPK1 in Alzheimer's Disease: From Molecular Mechanisms to Pathology

A substantial body of evidence implicates RIPK1-mediated necroptosis and neuroinflammation in the pathogenesis of Alzheimer's disease.[2][12][17]

Elevated RIPK1 in the AD Brain

Post-mortem analyses of brain tissue from AD patients have revealed elevated levels of RIPK1 and other key necroptotic mediators.[18][19] The levels of RIPK1, RIPK3, and MLKL were found to be increased by two to three-fold in the hippocampi of AD patients compared to controls.[19] Furthermore, RIPK1 levels show a positive correlation with the Braak stage of the disease and a negative correlation with brain weight and cognitive scores, suggesting a direct link between RIPK1 activity and disease progression.[18][20] A transcriptomic microarray analysis also found that the mRNA for the endogenous RIPK1 inhibitor, Tak1, was decreased 1.33-fold in the brains of individuals over 60 compared to those under 40, suggesting an age-related increase in susceptibility to RIPK1-mediated damage.[11][19]

Microglial Dysfunction and the DAM Phenotype

In the context of AD, RIPK1 activation in microglia is associated with a shift towards a pro-inflammatory, disease-associated microglia (DAM) phenotype.[7][8][9] This transition is characterized by the upregulation of specific genes, including Cst7, which encodes the lysosomal cathepsin inhibitor Cystatin F.[7][9] The RIPK1-dependent induction of Cst7 can impair the phagocytic capacity of microglia, leading to reduced clearance of amyloid-beta (Aβ) plaques.[7][9] Inhibition of RIPK1 has been shown to promote the degradation of Aβ by microglia in vitro.[7][9]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the role of RIPK1 in Alzheimer's disease and the effects of its inhibition.

Table 1: RIPK1 and Necroptosis Marker Levels in AD

| Marker | Fold Change in AD Brain (vs. Control) | Correlation with Disease Severity | Reference |

| RIPK1 mRNA | Significantly elevated | Positive correlation with Braak stage | [21][22] |

| RIPK1 Protein | 2- to 3-fold increase in hippocampus | Negative correlation with brain weight and MMSE scores | [18][19] |

| RIPK3 Protein | 2- to 3-fold increase in hippocampus | - | [19] |

| MLKL Protein | 2- to 3-fold increase in hippocampus | - | [19] |

| Tak1 mRNA (endogenous RIPK1 inhibitor) | 1.33-fold decrease in aged brains | - | [11][19] |

Table 2: Effects of RIPK1 Inhibition in Preclinical AD Models

| Intervention | Animal Model | Key Findings | Reference |

| Necrostatin-1s (Nec-1s) | APP/PS1 mice | Reduced Aβ plaque burden, decreased tau hyperphosphorylation, improved spatial memory | [11][23] |

| Necrostatin-1s (Nec-1s) | 5XFAD mice | Reduced neuronal loss | [11][19] |

| RIPK1D138N (kinase-dead) | APP/PS1 mice | Reduced plaque-associated microglia, decreased TNFα and IL-1β levels | [7][9] |

Table 3: IC50 Values of Common RIPK1 Inhibitors

| Inhibitor | Target | IC50 / EC50 | Reference |

| Necrostatin-1 (Nec-1) | RIPK1 Kinase | EC50 = 182 nM | [24] |

| GSK2982772 | Human RIPK1 | IC50 = 16 nM | [24][25] |

| GSK2982772 | Monkey RIPK1 | IC50 = 20 nM | [24][25] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the role of RIPK1 in neurodegeneration.